molecular formula C8H7NO6 B15322105 2-Hydroxy-5-nitromandelic acid

2-Hydroxy-5-nitromandelic acid

Cat. No.: B15322105
M. Wt: 213.14 g/mol
InChI Key: KGKOGUSCVFPEBQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitromandelic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of mandelic acid, characterized by the presence of both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitromandelic acid typically involves the nitration of mandelic acid. One common method is the reaction of mandelic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitromandelic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 2-Hydroxy-5-nitrobenzaldehyde or 2-Hydroxy-5-nitrobenzoic acid.

    Reduction: The major product is 2-Hydroxy-5-aminomandelic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nitromandelic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitromandelic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 3-Nitrosalicylic acid
  • 4-Aminosalicylic acid

Uniqueness

2-Hydroxy-5-nitromandelic acid is unique due to the presence of both hydroxyl and nitro groups on the mandelic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H7NO6/c10-6-2-1-4(9(14)15)3-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

KGKOGUSCVFPEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)O

Origin of Product

United States

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